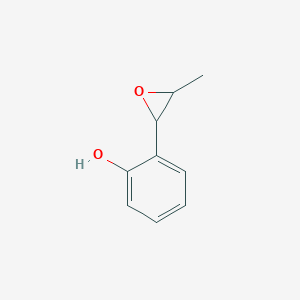

2-(3-Methyloxiran-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62599-37-5 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-(3-methyloxiran-2-yl)phenol |

InChI |

InChI=1S/C9H10O2/c1-6-9(11-6)7-4-2-3-5-8(7)10/h2-6,9-10H,1H3 |

InChI Key |

UDWRUDHPUPSLCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)C2=CC=CC=C2O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 3 Methyloxiran 2 Yl Phenol and Its Derivatives

Direct Epoxidation Routes to 2-(3-Methyloxiran-2-yl)phenol

The most straightforward approach to this compound involves the direct epoxidation of its corresponding olefin precursor, 2-allylphenol (B1664045) (also known as 2-(prop-2-en-1-yl)phenol). This method's success hinges on the ability to control the stereochemistry and regiochemistry of the epoxidation reaction.

Stereoselective Epoxidation of Precursor Olefins

The phenolic hydroxyl group in 2-allylphenol plays a pivotal role in directing the stereochemical outcome of the epoxidation. This is analogous to the well-documented directing effect of allylic alcohols in epoxidation reactions. The proximity of the hydroxyl group to the double bond allows for the formation of hydrogen bonds with the oxidizing agent or coordination with a metal catalyst, leading to the delivery of the oxygen atom from a specific face of the alkene.

Commonly used reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and metal-catalyzed systems. In the case of m-CPBA, the reaction is believed to proceed through a "butterfly" transition state, where the phenolic hydroxyl group can form a hydrogen bond with the peroxy acid, directing the epoxidation to occur syn to the hydroxyl group.

Metal-catalyzed epoxidations, employing catalysts based on vanadium, titanium, or molybdenum, offer another avenue for achieving high stereoselectivity. Vanadium catalysts, in particular, are known for their high selectivity in the epoxidation of allylic alcohols. For instance, the VO(acac)₂/TBHP (vanadyl acetylacetonate/tert-butyl hydroperoxide) system has been successfully used for the epoxidation of 2-(2-alkenyl)phenols. researchgate.net The coordination of the phenolic hydroxyl group to the vanadium center directs the delivery of the peroxide oxygen, leading to a high degree of diastereoselectivity.

The Sharpless asymmetric epoxidation, which utilizes a titanium tetraisopropoxide catalyst in conjunction with a chiral tartrate ester, is a powerful method for achieving enantioselective epoxidation of allylic alcohols. While direct examples for 2-allylphenol are not extensively documented, the principles of this methodology could be applied to achieve an enantiomerically enriched form of this compound.

| Substrate | Reagent/Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (Z)-3-methylpent-2-en-1-ol | m-CPBA | >95:5 | N/A |

| Geraniol | VO(acac)₂/TBHP | >98:2 | N/A |

| (E)-hex-2-en-1-ol | Ti(O-i-Pr)₄, (+)-DET, TBHP | N/A | >90% |

Regioselective Control in Epoxide Formation

In the context of 2-allylphenol, there is only one double bond, making the issue of regioselectivity in terms of which double bond to epoxidize moot. However, regioselectivity becomes a critical consideration when dealing with more complex derivatives that may possess multiple sites of unsaturation. In such cases, the directing effect of the phenolic hydroxyl group can be exploited to achieve selective epoxidation of the proximal double bond. The coordination of the catalyst or hydrogen bonding with the reagent at the hydroxyl group enhances the reactivity of the nearby double bond, allowing for regioselective epoxidation.

Ring-Closing Strategies for Oxirane Moiety Formation

An alternative to direct epoxidation is the formation of the oxirane ring through an intramolecular cyclization reaction. This strategy typically involves a two-step process: first, the installation of a diol or a halohydrin functionality on the allyl side chain, followed by an intramolecular ring closure.

For instance, 2-allylphenol can be dihydroxylated using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield 2-(2,3-dihydroxypropyl)phenol. Subsequent treatment of this diol with a dehydrating agent or conversion of one of the hydroxyl groups into a good leaving group (e.g., a tosylate) followed by intramolecular nucleophilic attack by the other hydroxyl group under basic conditions can lead to the formation of the oxirane ring.

Similarly, the formation of a halohydrin from 2-allylphenol, for example, by reaction with a hypohalous acid or N-bromosuccinimide in the presence of water, would generate a 2-(2-halo-3-hydroxypropyl)phenol. Treatment of this intermediate with a base would then induce an intramolecular Williamson ether synthesis-type reaction to close the epoxide ring. The regioselectivity of the initial halohydrin formation would be crucial in determining the final product.

While these ring-closing strategies are synthetically viable, they are often less atom-economical than direct epoxidation routes.

Derivatization from Simpler Phenols and Epoxides

This approach involves constructing the target molecule by coupling a phenol (B47542) or a phenoxide with a three-carbon fragment that already contains the epoxide ring.

Functionalization of Phenolic Substrates with Epoxide-Containing Reagents

A common strategy in this category is the reaction of a phenoxide salt with an electrophilic epoxide-containing reagent. A prime example is the use of epichlorohydrin (B41342) (3-chloro-1,2-epoxypropane). The reaction of sodium phenoxide with epichlorohydrin can proceed via a nucleophilic attack of the phenoxide on the carbon bearing the chlorine, followed by an intramolecular ring-closing to form a glycidyl (B131873) ether. However, under different conditions, the phenoxide can directly attack one of the epoxide carbons, leading to the formation of a chlorohydrin intermediate which can then cyclize to the desired 2-(oxiran-2-ylmethyl)phenol structure, which is an isomer of the target compound. To obtain this compound, a reagent such as 1-chloro-2,3-epoxybutane would be required, and the regioselectivity of the phenoxide attack would need to be controlled.

Coupling Reactions Involving Phenol and Oxirane Scaffolds

The Williamson ether synthesis provides a foundational method for the coupling of phenols and alkyl halides. vedantu.comdoubtnut.com In a variation relevant to the synthesis of the target compound, a phenoxide could react with a suitable epoxide-containing electrophile. For instance, the reaction of sodium phenoxide with a molecule like 2-(chloromethyl)-3-methyloxirane (B2736869) could theoretically yield the desired product. The success of this approach would depend on the availability of the appropriate epoxide-containing electrophile and the regioselectivity of the nucleophilic substitution.

| Phenol | Electrophile | Base | Product |

|---|---|---|---|

| Phenol | Ethyl iodide | NaH | Ethoxybenzene |

| Sodium Phenoxide | Allyl chloride | - | Allyl phenyl ether |

| Phenol | Epichlorohydrin | NaOH | 1-chloro-3-phenoxypropan-2-ol / Phenyl glycidyl ether |

Electrochemical Synthesis Pathways for Related Methyloxiran-Containing Phenols

The synthesis of oxiranes, or epoxides, from alkenes is a fundamental transformation in organic chemistry. Electrochemical methods offer a sustainable alternative to traditional reagents, often utilizing water as the oxygen source under mild conditions. While specific electrochemical synthesis of this compound is not extensively documented, the principles of electroorganic synthesis can be applied to its precursor, 2-(prop-1-en-1-yl)phenol.

Electrochemical epoxidation can proceed through two primary routes: direct and indirect (mediated) electrolysis.

Direct Electrochemical Epoxidation: In this approach, the alkene is oxidized directly at the anode. The process involves the activation of water at the anode surface (e.g., gold, platinum, or other transition metals) to form reactive oxygen species. acs.org These surface-bound oxygen atoms then react with the double bond of the alkene to form the epoxide ring. acs.org However, a significant challenge in applying this method to phenolic substrates is the competitive oxidation of the phenol ring itself. Phenols are highly susceptible to electrochemical oxidation, which can lead to the formation of phenoxenium ions, resulting in undesired products like quinones or polymeric films through dearomatization pathways. acs.org

Indirect (Mediated) Electrochemical Epoxidation: To circumvent the direct oxidation of the sensitive phenol group, a redox mediator can be employed. This is the most common and efficient method for electrochemical epoxidation. The mediator is oxidized at the anode and then chemically transfers an oxygen atom to the alkene in the bulk solution, after which the reduced mediator returns to the anode to be reoxidized, completing the catalytic cycle. A widely studied system involves the use of halide ions, such as bromide (Br⁻), as mediators.

The mechanism for a bromide-mediated epoxidation in aqueous media is as follows:

Bromide ions are oxidized at the anode to form hypobromite (B1234621) (BrO⁻).

The hypobromite then acts as the epoxidizing agent, reacting with the alkene to form the epoxide.

A photoelectrochemical (PEC) system using an α-Fe₂O₃ photoanode has demonstrated high selectivity (>99%) and Faradaic efficiency (up to 82%) for the epoxidation of various alkenes using a Br⁻/BrO⁻ couple, with water as the oxygen source. koreascience.kr This non-radical mediated pathway is highly efficient due to favorable thermodynamics. koreascience.kr The application of such a system to a phenolic alkene would depend on carefully controlling the electrode potential to selectively oxidize the mediator without affecting the phenol ring.

| Method | Key Features | Typical Conditions | Potential Challenge for Phenolic Substrates |

|---|---|---|---|

| Direct (Non-Mediated) | Oxidation of alkene on anode surface; water as oxygen source. acs.org | Transition metal anode (e.g., Au, Pt); aqueous electrolyte. | Direct oxidation of the phenol ring leading to quinones or polymerization. acs.org |

| Indirect (Mediated) | Uses a redox couple (e.g., Br⁻/BrO⁻) to transfer oxygen. koreascience.kr | α-Fe₂O₃ photoanode; TBABr as electrolyte/mediator; water as oxygen source. koreascience.kr | Requires fine-tuning of potential to avoid phenol oxidation. |

Cascade and Rearrangement Reactions Towards Aromatic Fused Systems

The this compound scaffold contains a nucleophilic phenol and an electrophilic epoxide in close proximity, making it an ideal substrate for intramolecular cascade and rearrangement reactions to form aromatic fused systems like dihydrobenzofurans and benzopyrans. These reactions are typically catalyzed by acid or base.

The intramolecular cyclization can proceed via two distinct pathways, governed by Baldwin's rules for ring closure:

5-exo-tet Cyclization: The phenolic oxygen attacks the C2 carbon of the oxirane ring, leading to the formation of a five-membered dihydrobenzofuran ring. This pathway is generally favored.

6-endo-tet Cyclization: The phenolic oxygen attacks the C3 carbon of the oxirane ring, which would result in a six-membered benzopyran ring. This pathway is typically disfavored.

Under basic conditions, using a strong base like lithium diisopropylamide (LDA), the phenoxide is generated, which then acts as the nucleophile. The attack occurs at the less sterically hindered C2 position of the epoxide, leading regioselectively to a 2,3-dihydrobenzofuran (B1216630) derivative. Research on related systems, starting from 2-hydroxyphenylmethanones, demonstrates that in-situ generated oxiranes readily cyclize to form 3-hydroxymethyl-2,3-dihydrobenzofurans upon treatment with LDA.

Acid-catalyzed conditions can also promote cyclization. The acid protonates the epoxide oxygen, activating the ring towards nucleophilic attack by the neighboring phenol hydroxyl group.

A more complex and powerful transformation is a cascade koreascience.krkoreascience.kr-sigmatropic rearrangement/aromatization strategy. While not starting from the pre-formed epoxide, this approach generates the related 2-(3-methylbenzofuran-2-yl)phenol scaffold, which is a dehydrogenated analogue of the product expected from the simple cyclization of this compound. This strategy has been successfully applied to the synthesis of numerous natural products. rsc.orgnih.gov

| Reaction Type | Catalyst/Reagent | Primary Product Scaffold | Mechanism |

|---|---|---|---|

| Intramolecular Cyclization | Base (e.g., LDA) | 2,3-Dihydrobenzofuran | Phenoxide attacks C2 of epoxide (5-exo-tet). |

| Intramolecular Cyclization | Acid (e.g., H⁺) | 2,3-Dihydrobenzofuran | Phenol attacks protonated epoxide at C2 (5-exo-tet). |

| Cascade Rearrangement | Various (e.g., TFAA) | 2-Arylbenzofuran | koreascience.krkoreascience.kr-Sigmatropic rearrangement followed by aromatization. rsc.org |

Total Synthesis Approaches to Natural Products Incorporating 2-(3-Methylbenzofuran-2-yl)phenol Scaffolds

The 2-(3-methylbenzofuran-2-yl)phenol core structure is a key pharmacophore present in a variety of biologically active natural products. Synthetic strategies that build this scaffold are therefore of significant interest. A highly effective approach involves a cascade koreascience.krkoreascience.kr-sigmatropic rearrangement/aromatization, which has been utilized in the collective total synthesis of several natural products. nih.govfao.org

This strategy enables the efficient construction of the central 2-arylbenzofuran skeleton. This core is then further elaborated to yield complex natural products. Natural products synthesized utilizing this or related strategies include:

Glycybenzofuran: A natural product isolated from the roots of Glycyrrhiza uralensis.

Lespedezol A₁: A pterocarpan (B192222) with a benzofuro[3,2-c]chromene skeleton. Its synthesis has been achieved via a multi-step sequence starting from a substituted chalcone, with a key final ring closure to form the pterocarpene nucleus. acs.orgnih.gov

Coumestrol: A well-known phytoestrogen belonging to the coumestan (B1194414) class of compounds. Syntheses often involve the construction of the 2-arylbenzofuran moiety followed by lactonization to form the final tetracyclic system. rsc.orgnih.gov

Puerariafuran: Another natural product featuring the 2-arylbenzofuran motif.

Glycyuralin E nih.gov

7,2',4'-trihydroxy-3-benzofurancarboxylic acid nih.gov

4'-O-methylcoumestrol nih.gov

The cascade strategy highlights the power of rearrangement reactions to rapidly build molecular complexity from simpler precursors, providing a unified approach to a family of structurally related natural products. nih.govfao.org

| Natural Product | Core Scaffold | Key Synthetic Strategy Highlight |

|---|---|---|

| Lespedezol A₁ | Pterocarpan (Benzofuro[3,2-c]chromene) | Formation from an isoflavone (B191592) intermediate; acid-catalyzed final ring closure. acs.org |

| Coumestrol | Coumestan | Cascade koreascience.krkoreascience.kr-sigmatropic rearrangement/aromatization to build the 2-arylbenzofuran core. nih.gov |

| Glycybenzofuran | 2-Arylbenzofuran | Collective synthesis via cascade koreascience.krkoreascience.kr-sigmatropic rearrangement/aromatization. nih.gov |

| Puerariafuran | 2-Arylbenzofuran | Collective synthesis via cascade koreascience.krkoreascience.kr-sigmatropic rearrangement/aromatization. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 3 Methyloxiran 2 Yl Phenol

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide (oxirane) ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. masterorganicchemistry.com These reactions can be initiated by a variety of nucleophiles and can proceed under either basic or acidic conditions, often with differing regioselectivity. chemistrysteps.com

Nucleophilic Ring-Opening with Carbon-Based Nucleophiles

The reaction of epoxides with carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, is a fundamental method for carbon-carbon bond formation. masterorganicchemistry.com In the case of 2-(3-methyloxiran-2-yl)phenol, under basic or neutral conditions, these strong nucleophiles are expected to attack the less sterically hindered carbon of the epoxide ring (C3) in a classic SN2-type mechanism. masterorganicchemistry.commagtech.com.cn This regioselectivity is primarily governed by steric hindrance.

For instance, the reaction with a Grignard reagent like methylmagnesium bromide would likely yield a diol product where the methyl group has added to the terminal carbon of the original epoxide.

| Nucleophile | Expected Major Product | Reaction Type |

| Grignard Reagents (e.g., RMgX) | 1-(2-hydroxyphenyl)-2-butanol derivative | SN2 |

| Organolithium Reagents (e.g., RLi) | 1-(2-hydroxyphenyl)-2-butanol derivative | SN2 |

| Dithianes | 1-(2-hydroxyphenyl)-2-(1,3-dithian-2-yl)propan-1-ol | SN2 |

This table presents expected products based on general reactivity patterns of similar epoxides.

The presence of the ortho-hydroxyl group could potentially influence the reaction by coordinating with the metal center of the organometallic reagent, possibly affecting the rate and regioselectivity.

Acid-Catalyzed Rearrangements and Transformations

In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. chemistrysteps.com For aryloxiranes, acid-catalyzed ring-opening often shows a preference for attack at the benzylic carbon (C2), as this position can better stabilize the developing positive charge in a transition state that has significant SN1 character. magtech.com.cnopenstax.org

Under acidic conditions, this compound can undergo rearrangement to form a ketone. This type of transformation, known as the Meinwald rearrangement, proceeds through a carbocation-like intermediate at the benzylic position, followed by a hydride shift. researchgate.net

Furthermore, in the presence of strong acids, the phenolic hydroxyl group can act as an intramolecular nucleophile, attacking the protonated epoxide. sci-hub.box This would lead to the formation of a cyclic ether. The regioselectivity of this intramolecular cyclization is dictated by Baldwin's rules, with the formation of a 6-membered ring (6-exo-tet) being favored over a 5-membered ring (5-endo-tet). Thus, attack at the benzylic carbon (C2) would lead to the formation of a chroman derivative, which is generally favored over the formation of a dihydrobenzofuran derivative that would result from attack at C3. sci-hub.boxbeilstein-journals.org

| Catalyst | Expected Major Product | Key Feature |

| Lewis Acids (e.g., BF₃) | 1-(2-Hydroxyphenyl)propan-2-one | Meinwald Rearrangement |

| Protic Acids (e.g., H₂SO₄) | 4-Methylchroman-3-ol | Intramolecular cyclization |

This table illustrates potential products from acid-catalyzed reactions based on established mechanisms for related compounds.

Reactivity with Nitrogen and Oxygen Nucleophiles

Epoxides readily react with amines and alcohols in ring-opening reactions, a process often referred to as aminolysis or alcoholysis, respectively. rroij.comrsc.org These reactions are crucial for the synthesis of β-amino alcohols and β-alkoxy alcohols.

With nitrogen nucleophiles like primary or secondary amines, the reaction with this compound under neutral or basic conditions is expected to proceed via an SN2 mechanism, with the nucleophile attacking the less substituted carbon (C3). openstax.orgrsc.org The reaction can be catalyzed by water or mild acids. oberlin.edu

Similarly, oxygen nucleophiles such as alcohols or phenoxides will open the epoxide ring. jsynthchem.com In a basic medium, an external alkoxide would attack the less hindered carbon. masterorganicchemistry.com The intramolecular reaction involving the neighboring phenolic hydroxyl group, as mentioned previously, is a key transformation under both acidic and basic (via the phenoxide) conditions. sci-hub.box

| Nucleophile | Conditions | Expected Major Product (Regioisomer) |

| Ammonia/Amines | Neutral/Basic | 2-Amino-1-(2-hydroxyphenyl)propan-1-ol |

| Alcohols/Alkoxides | Basic | 2-Alkoxy-1-(2-hydroxyphenyl)propan-1-ol |

| Water (Hydrolysis) | Acidic | 1-(2-Hydroxyphenyl)propane-1,2-diol |

| Water (Hydrolysis) | Basic | 1-(2-Hydroxyphenyl)propane-1,2-diol |

This table summarizes the expected outcomes of reactions with N- and O-nucleophiles, highlighting the regioselectivity under different conditions.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a versatile functional handle, capable of undergoing a variety of transformations typical for phenols.

Alkylation and Acylation Reactions

The hydroxyl group can be readily alkylated to form ethers or acylated to form esters. ksu.edu.sa Alkylation is typically carried out under basic conditions (to form the more nucleophilic phenoxide) using an alkyl halide. Acylation can be performed using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. acs.org

These reactions are generally chemoselective for the phenolic hydroxyl group over the epoxide, especially under basic conditions, due to the higher acidity of the phenol (B47542) compared to a typical alcohol that would be formed after epoxide opening. nih.gov

| Reagent | Reaction Type | Product Class |

| Alkyl Halide (e.g., CH₃I) + Base | Alkylation (Williamson Ether Synthesis) | 1-(2-Methoxyphenyl)-2-(3-methyloxiran-2-yl)ethane |

| Acyl Chloride (e.g., Acetyl Chloride) + Base | Acylation | 2-(3-Methyloxiran-2-yl)phenyl acetate (B1210297) |

| Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Acylation | 2-(3-Methyloxiran-2-yl)phenyl acetate |

This table provides examples of typical alkylation and acylation reactions of the phenolic group.

Phenoxide Reactivity in Intermolecular and Intramolecular Processes

Deprotonation of the phenolic hydroxyl group with a base generates a phenoxide ion. This species is a potent oxygen nucleophile and can participate in both intermolecular and intramolecular reactions.

As previously discussed (Section 3.1.2), the most significant reaction involving the phenoxide is its potential for intramolecular attack on the adjacent epoxide ring. Under basic or neutral conditions, the phenoxide anion will attack the epoxide in an SN2 fashion. sci-hub.box Following the principles of regioselectivity for intramolecular cyclizations, a 6-exo-tet cyclization is kinetically favored, leading to the formation of a chroman ring system. beilstein-journals.org This intramolecular cyclization is often a competing pathway or the desired transformation, depending on the reaction conditions and the desired product. sci-hub.boxtezu.ernet.in

The rate and outcome of this intramolecular reaction can be influenced by the choice of counter-ion, solvent, and temperature. These factors can affect the nucleophilicity of the phenoxide and the activation energy barrier for the ring-opening process. nih.gov

Cycloaddition Reactions Involving the Epoxide Ring (e.g., Carbon Dioxide Fixation)

The cycloaddition of carbon dioxide (CO₂) with epoxides is a highly atom-economical reaction that produces valuable five-membered cyclic carbonates. rsc.orgencyclopedia.pub These products are widely used as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers like polycarbonates. encyclopedia.pubmdpi.com In the case of this compound, the presence of both an epoxide ring and a phenolic hydroxyl group within the same molecule presents unique opportunities for catalysis.

The general mechanism for this transformation involves the activation of the epoxide, typically by a Lewis acid or a hydrogen bond donor (HBD), followed by a nucleophilic attack that opens the strained epoxide ring. encyclopedia.pub The resulting intermediate then reacts with CO₂ and undergoes intramolecular cyclization to yield the cyclic carbonate. chim.it

Research has shown that catalysts containing phenolic hydroxyl groups are particularly effective for the cycloaddition of CO₂. rsc.org The phenol group can act as an HBD, activating the epoxide ring through hydrogen bonding, which facilitates its opening by a nucleophile. hep.com.cnmdpi.com A proposed dual-activation mechanism suggests that one phenol moiety can activate the epoxide while another reacts with CO₂ to form a carbonate intermediate that then attacks the epoxide. hep.com.cn This intramolecular assistance makes compounds like this compound interesting substrates and potential catalysts or co-catalysts for CO₂ fixation. For instance, the organocatalyst 2-(1H-1,2,4-triazol-3-yl)phenol, which features a similar vicinal phenol group, demonstrates a significant synergistic effect in promoting CO₂ cycloaddition under mild conditions. mdpi.comresearchgate.net

The table below summarizes various catalytic systems used for the cycloaddition of CO₂ to epoxides, highlighting conditions that are relevant for phenolic substrates.

Table 1: Catalytic Systems for Cycloaddition of CO₂ to Epoxides

| Catalyst System | Epoxide Substrate | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl boronic acid / TBAI | Various Terminal Epoxides | 50 | 10 | High | mdpi.com |

| 2-(1H-1,2,4-triazol-3-yl)phenol / nBu₄NI | 2-Butyloxirane | Room Temp. | 1 | ~96% (TON=19.2) | mdpi.com |

| N,N-Dimethylpropanolamine | Propylene Oxide | 120 | ~8.3 | 91 | hep.com.cn |

| CaI₂ / 18-crown-6 | Various Terminal Epoxides | Ambient | 1 | High to Quantitative | chim.it |

TBAI: Tetrabutylammonium iodide

Oxidation and Reduction Pathways of the Epoxide and Phenol Moieties

The presence of two distinct functional groups in this compound allows for selective oxidation or reduction reactions at either the phenol or the epoxide moiety.

Oxidation Pathways: The phenol group is susceptible to oxidation. Treatment with oxidizing agents like chromic acid can convert phenols into conjugated diketones known as benzoquinones. libguides.comdoubtnut.com The oxidation of substituted phenols can also lead to the formation of diphenoquinones through dimerization of phenoxyl radicals. researchgate.net A notable reaction is the photocatalytic oxidation of certain substituted phenols, which can proceed through a dearomatization and selective epoxidation process to form epoxyquinols. nih.govacs.org This transformation involves a hydroperoxide intermediate formed from the reaction of a phenolate (B1203915) with singlet oxygen under basic conditions. acs.org

Reduction Pathways: The epoxide ring is readily reduced. Common reducing agents like lithium aluminum hydride (LiAlH₄) open the epoxide ring via nucleophilic addition of a hydride ion (H⁻) to produce an alcohol. wikipedia.orgresearchgate.net In asymmetric epoxides like this compound, this attack typically occurs at the less sterically hindered carbon atom (the carbon adjacent to the phenyl ring), following an SN2 mechanism. wikipedia.orglibretexts.org

Alternatively, epoxides can be deoxygenated to form alkenes. This reaction is synthetically important for using the epoxide as a protecting group for a double bond. researchgate.net A stereospecific deoxygenation can be achieved using rhenium catalysts, such as Re₂O₇ with triphenyl phosphite, which converts the epoxide back to an alkene while preserving the original stereochemistry. organic-chemistry.org

The phenol group itself can also be reduced. The classic method involves heating with zinc dust, which removes the hydroxyl group and converts the phenol into a benzene (B151609) ring. doubtnut.com

Table 2: Summary of Oxidation and Reduction Reactions

| Moiety | Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Phenol | Oxidation | Chromic Acid | Benzoquinone | libguides.comdoubtnut.com |

| Phenol | Oxidation | O₂, Rose Bengal, Cs₂CO₃ | Epoxyquinol | nih.govacs.org |

| Phenol | Reduction | Zn dust, heat | Benzene | doubtnut.com |

| Epoxide | Reduction | LiAlH₄ or NaBH₄ | Alcohol | wikipedia.orgresearchgate.net |

Stereochemical Control and Product Distribution in Reactions

The stereochemical outcome of reactions involving this compound is largely dictated by the reaction mechanism, particularly in the case of epoxide ring-opening. The epoxide contains two stereocenters, and their configuration influences the stereochemistry of the products.

Ring-opening reactions of asymmetric epoxides can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions, which in turn determines the regioselectivity and stereochemistry of the product. libretexts.org

Under basic or nucleophilic conditions (SN2 mechanism): A strong nucleophile will attack the less sterically hindered carbon atom of the epoxide ring. For this compound, this is the C2 carbon (attached to the phenol ring). The reaction proceeds with an inversion of stereochemistry at the site of attack. This pathway is favored when using strong, basic nucleophiles (e.g., alkoxides, amines) and results in a predictable product distribution. wikipedia.orglibretexts.org Alkyl-substituted epoxides generally undergo selective ring-opening at the less hindered carbon. mdpi.com

Under acidic conditions (SN1-like mechanism): The epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds are weakened, and the ring begins to open, developing a partial positive charge on the carbon atoms. The nucleophile then attacks the carbon that can best stabilize this positive charge, which is typically the more substituted carbon. In the case of this compound, this would still likely be the C2 carbon due to the resonance-stabilizing effect of the adjacent phenyl ring. The reaction proceeds with attack from the backside of the leaving group, resulting in anti-dihydroxylation if water is the nucleophile. libretexts.org Studies on aromatic epoxides show they are selectively attacked at the benzylic position. nih.gov

The stereochemistry of the starting epoxide is crucial. Reactions involving chiral epoxides can proceed with high enantiomeric excess (>99% ee), retaining the asymmetry in the final products. mdpi.comnih.gov This principle is fundamental in the synthesis of complex, stereochemically defined molecules where an epoxide ring-opening is a key step. rsc.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

The rates and feasibility of reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetic Aspects: The kinetics of epoxide ring-opening reactions have been studied extensively. mdpi.comsci-hub.se The rate of these reactions is influenced by temperature, solvent, and the nature of the reactants and catalysts. sci-hub.seabo.fi For acid-catalyzed or nucleophile-driven ring-opening, the reaction is often first order with respect to both the epoxide and the catalyst. researchgate.net The rate of reaction can be significantly enhanced by factors that increase the nucleophilicity of the attacking species or the electrophilicity of the epoxide carbons. sci-hub.se For instance, the kinetics of cottonseed oil epoxidation show a clear acceleration of ring-opening reactions with increasing concentrations of acetic acid. abo.fi

The kinetics of reactions involving the phenol group have also been investigated. Studies on the reversible reaction of phenols with radicals show the presence of entropic barriers, often related to steric hindrance around the reactive site. nih.govrsc.org

Thermodynamic Aspects: A primary thermodynamic driving force for reactions of epoxides is the release of ring strain, which is approximately 13 kcal/mol. wikipedia.org Consequently, ring-opening reactions are generally exothermic and thermodynamically favorable. nih.gov Computational studies using Density Functional Theory (DFT) on the isomerization of other epoxides have shown that the transformations are spontaneous, with negative Gibbs free energies (ΔG). nih.govacs.org

The thermodynamics of the epoxidation process itself have also been analyzed. Studies on vegetable oil epoxidation reveal that the conversion of double bonds to oxirane rings has a relatively low activation energy and is thermodynamically favorable. bohrium.com For reactions involving the phenol moiety, thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation have been determined for processes like Fenton oxidation, indicating that such degradation reactions are rapid and proceed with a low energy barrier. ijnrd.org

Table 3: Example Kinetic and Thermodynamic Parameters for Related Reactions

| Reaction Type | System | Parameter | Value | Reference |

|---|---|---|---|---|

| Hemp Oil Epoxidation | Hemp Oil + Performic Acid | Activation Energy (Eₐ) | 38.1 ± 2.5 kJ/mol | bohrium.com |

| β-pinene epoxide isomerization | β-pinene epoxide -> myrtanal | Gibbs Free Energy (ΔG) | -383.51 kJ/mol | nih.gov |

| Phenol Oxidation | 2-Chlorophenol (Fenton) | Gibbs Free Energy of Activation (ΔG‡) | ~80 kJ/mol | ijnrd.org |

It is not possible to generate a detailed scientific article on "this compound" according to the specified outline due to a lack of publicly available, in-depth spectroscopic and crystallographic data.

Extensive searches for experimental data, including high-resolution NMR, vibrational spectroscopy, high-resolution mass spectrometry, and X-ray diffraction for this specific compound, have not yielded the detailed research findings required to populate the requested sections and subsections. While basic information such as the chemical structure and formula is accessible, the comprehensive datasets needed for a thorough structural elucidation and advanced characterization as outlined are not present in the available scientific literature and chemical databases.

The creation of a scientifically accurate and authoritative article necessitates access to peer-reviewed research where such data has been generated and analyzed. Without these foundational sources, any attempt to create the requested content would be speculative and would not meet the required standards of accuracy and detail.

Therefore, the generation of the article focusing solely on the chemical compound “this compound” with the specified detailed structural analysis is not feasible at this time. Should relevant scientific studies be published in the future, this topic could be revisited.

Structural Elucidation and Advanced Spectroscopic Characterization

Chromatographic Methods for Separation and Identification (e.g., GC-MS, HPLC)

The separation and identification of "2-(3-Methyloxiran-2-yl)phenol" relies on advanced chromatographic techniques, principally Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are crucial for isolating the compound from complex mixtures and for its structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is often a necessary step to increase its volatility and improve its chromatographic behavior on standard nonpolar or mid-polar capillary columns.

Derivatization:

To make phenols more amenable to GC analysis, they are typically converted into less polar and more volatile derivatives. nih.gov Common derivatization reagents for phenols include:

Silylating agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) react with the hydroxyl group to form trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) ethers, respectively. merckmillipore.com These derivatives are generally more stable and provide characteristic mass spectra.

Acylating agents: Reagents such as acetic anhydride (B1165640) can be used to form acetate (B1210297) esters.

Alkylating agents: Pentafluorobenzyl bromide (PFBBr) can be used to form PFB ethers, which are particularly useful for sensitive detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. rsc.org

GC Separation:

The derivatized this compound would then be injected into a gas chromatograph. The separation is typically performed on a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5ms). chula.ac.th The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Mass Spectrometric Identification:

As the separated components elute from the GC column, they enter the mass spectrometer. In the case of electron ionization (EI), the molecules are bombarded with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule. For the TBDMS derivative of this compound, characteristic fragments would be expected. For instance, TBDMS derivatives of phenols often show a prominent ion corresponding to the loss of a t-butyl group (M-57). merckmillipore.com The mass spectrum of a related compound, (3-methyloxiran-2-yl)methanol, has been documented and can provide clues to the fragmentation of the oxirane ring structure. nih.gov

A hypothetical GC-MS analysis of the silylated derivative of this compound would involve monitoring for characteristic ions in the mass spectrum.

Table 1: Hypothetical GC-MS Data for Trimethylsilyl-derivatized this compound

| Parameter | Value |

| Derivative | 2-(3-Methyloxiran-2-yl)phenyl trimethylsilyl ether |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium |

| Oven Program | 50°C (1 min), ramp to 250°C at 10°C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M+) | m/z 222 |

| Key Expected Fragments | m/z 207 (M-15, loss of CH₃), m/z 193 (M-29, loss of C₂H₅), m/z 73 (Si(CH₃)₃) |

This table is illustrative and based on typical GC-MS analysis of silylated phenols. Actual values would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of phenolic compounds, offering high resolution and the ability to analyze samples without derivatization. nih.govredalyc.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Separation:

In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. nih.gov For this compound, a gradient elution would likely be employed, starting with a high proportion of an aqueous solvent (often with a small amount of acid like acetic or phosphoric acid to suppress the ionization of the phenolic hydroxyl group) and gradually increasing the proportion of an organic modifier like acetonitrile (B52724) or methanol. nih.gov This allows for the efficient elution of compounds with varying polarities.

Detection:

Several detection methods can be coupled with HPLC for the analysis of phenols:

Diode Array Detector (DAD) or UV-Vis Detector: Phenolic compounds exhibit strong UV absorbance. A DAD can record the entire UV spectrum of the eluting peak, which aids in identification. nih.govacs.org The absorbance maxima for phenols are typically in the range of 270-280 nm.

Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be used. Many phenolic compounds are naturally fluorescent or can be derivatized with a fluorescent tag. perkinelmer.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of confidence in identification. Techniques like electrospray ionization (ESI) are commonly used to ionize the phenolic compounds as they elute from the column. mdpi.com ESI in negative ion mode is particularly effective for phenols, readily forming the [M-H]⁻ ion.

Table 2: Typical HPLC-DAD Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | Diode Array Detector (DAD) at 275 nm |

| Expected Retention Time | Dependent on the exact gradient, but expected to be in the mid-to-late part of the chromatogram due to its moderate polarity. |

This table represents a typical starting point for method development for a phenolic compound of this nature.

The combination of retention time from the HPLC separation and the spectral data from the detector (UV spectrum from DAD or mass spectrum from MS) provides a high degree of certainty in the identification and quantification of this compound in a sample. redalyc.org

Theoretical and Computational Chemistry

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the electronic structure and equilibrium geometry of molecules. For 2-(3-Methyloxiran-2-yl)phenol, DFT methods can be used to model the distribution of electron density, molecular orbitals, and electrostatic potential. These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The optimized molecular geometry from such calculations would provide precise bond lengths, bond angles, and dihedral angles. For instance, the calculations would detail the planarity of the phenyl ring, the specific bond lengths within the oxirane ring, and the orientation of the methyl and phenol (B47542) substituents relative to the epoxide. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may have significant contributions from the antibonding orbitals of the strained oxirane ring, indicating its susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: These values are illustrative and would be obtained from actual DFT calculations.

| Property | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.2 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-311+G(d,p) |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around the single bond connecting the phenyl ring to the oxirane ring and the orientation of the hydroxyl group. Conformational analysis is crucial to identify the most stable three-dimensional arrangements of the molecule. A potential energy surface (PES) can be mapped by systematically varying key dihedral angles and calculating the corresponding energy at each point. This process reveals the low-energy conformers and the energy barriers that separate them.

For this molecule, the primary dihedral angle of interest would be that which defines the orientation of the oxirane ring relative to the plane of the phenol ring. The analysis would likely show that conformations minimizing steric hindrance between the oxirane (and its methyl group) and the phenolic hydroxyl group are energetically favored. Intramolecular hydrogen bonding between the hydroxyl proton and the oxygen atom of the oxirane ring might also stabilize certain conformations.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, calculations would predict distinct signals for the aromatic protons, the phenolic proton, the protons on the oxirane ring, and the methyl protons. The calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these frequencies and their corresponding intensities. Key predicted vibrations for this molecule would include the O-H stretching of the phenol group (typically a broad band), C-H stretching from the aromatic ring and methyl group, C=C stretching within the aromatic ring, and the characteristic C-O stretching and ring-breathing modes of the oxirane ring.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: These values are illustrative and would be obtained from actual calculations.

| Spectroscopic Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ~9.5 | Phenolic -OH |

| ¹H NMR Chemical Shift (ppm) | 6.8 - 7.3 | Aromatic C-H |

| ¹³C NMR Chemical Shift (ppm) | ~155 | Phenolic C-OH |

| IR Frequency (cm⁻¹) | ~3400 (broad) | O-H stretch |

| IR Frequency (cm⁻¹) | ~1250 | Oxirane C-O stretch |

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are particularly adept at elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is a high-energy, transient species that represents the energy maximum along a reaction coordinate. For this compound, a key reaction would be the ring-opening of the epoxide. This can occur under acidic or basic conditions.

Transition state calculations using methods like DFT can model the bond-breaking and bond-forming processes during, for example, the nucleophilic attack of a hydroxide (B78521) ion on one of the oxirane carbons. By calculating the energy of the reactants, the transition state, and the products, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction's feasibility. These calculations can also shed light on the regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the more or less substituted carbon of the epoxide).

In Silico Studies of Molecular Interactions and Selectivity

In silico methods, such as molecular docking, can be used to study how this compound might interact with biological macromolecules like enzymes or receptors. These studies are foundational in fields like medicinal chemistry and drug design. By placing the molecule into the active site of a target protein, docking algorithms can predict the preferred binding orientation and estimate the strength of the interaction (binding affinity).

These simulations would identify key intermolecular interactions, such as hydrogen bonds between the phenolic hydroxyl group and polar amino acid residues, or hydrophobic interactions involving the phenyl ring. Such studies could predict, for example, whether the compound is a potential inhibitor of a particular enzyme, and the selectivity of this interaction would be assessed by comparing its binding affinity to that of other known ligands.

Applications in Materials Science and Industrial Chemistry

Role as Chemical Intermediates in Polymer and Resin Synthesis

2-(3-Methyloxiran-2-yl)phenol is a valuable intermediate in the synthesis of advanced polymers and resins, primarily due to its hybrid structure. It can participate in polymerization reactions through either its phenolic or its epoxide functionality, or both, leading to materials with tailored properties.

Epoxy Resin Synthesis: The compound can be considered a type of epoxy phenolic resin, where a phenolic hydroxyl group and an epoxide functional group coexist in the same molecule. unicheminc.com It can be used as a monomer or co-monomer in the production of epoxy resins. The epoxide ring can undergo ring-opening polymerization with various curing agents, while the phenolic group can enhance thermal stability and chemical resistance. elchemy.com Epoxy resins are a critical class of thermosetting polymers known for their excellent mechanical strength, adhesion, and chemical resistance, making them suitable for high-performance coatings, adhesives, and composites. elchemy.com

Phenolic Resin Modification: The molecule can be incorporated into traditional phenolic resins, such as novolacs or resols, which are typically formed by the reaction of phenol (B47542) with formaldehyde. researchgate.net Introducing this compound into the formulation can create a phenolic resin with pendant epoxide groups. These reactive sites can then be used for subsequent cross-linking reactions, for example, with amines or anhydrides, to produce a cured network with modified properties, such as improved flexibility and adhesion, compared to standard phenolic resins. researchgate.netelephchem.com

The dual functionality allows for the creation of complex polymer architectures, including branched and cross-linked structures, that are fundamental to the performance of modern thermosets.

Development of Flame Retardants and Stabilizers

The inherent chemical structure of this compound suggests its utility in developing flame-retardant materials. Phenolic compounds are well-known for their tendency to form a stable layer of carbonaceous char upon combustion. elephchem.com This char layer acts as an insulating barrier, limiting the evolution of flammable volatile gases and restricting the access of oxygen to the underlying material, thereby impeding the combustion cycle. elchemy.com

When incorporated into a polymer matrix, either as a reactive co-monomer or as an additive, the phenolic component of this compound can significantly enhance the char yield of the final product. Modified phenolic resins are noted for their excellent thermal insulation properties and for not dripping when exposed to flames, which helps prevent the spread of fire. elephchem.com This mechanism, known as condensed-phase flame retardancy, is a highly effective strategy for improving the fire safety of materials used in construction, electronics, and transportation.

| Property Contribution | Mechanism of Action |

| Flame Retardancy | Formation of a protective, insulating char layer during combustion. |

| Thermal Stability | The aromatic phenol ring provides inherent high-temperature resistance. |

Formulation in Water Treatment Chemicals

The direct application of this compound as a primary chemical in water treatment, such as a flocculant or coagulant, is not a widely documented or established use. In fact, phenolic compounds are often considered pollutants that require removal from industrial wastewater due to their toxicity to human health and aquatic life. saltworkstech.comresearchgate.net Various methods, including coagulation-flocculation, adsorption, and biological treatments, are employed to remove phenols from water sources. thescipub.comresearchgate.netresearchgate.net

However, it is conceivable that polymers derived from this compound could have potential applications. For instance, natural phenolic polymers like lignin (B12514952) can be chemically modified to function as flocculants for removing cationic dyes. nih.gov The epoxide group of this compound offers a reactive site for grafting it onto polymer backbones, potentially creating functional polymers. Such polymers could theoretically be designed to have specific affinities for certain contaminants, but this remains a speculative area of research rather than a current industrial application.

Utilization in the Synthesis of Specialty Chemicals

The dual reactivity of this compound makes it an excellent precursor for a variety of specialty chemicals. The phenol and epoxide groups can be reacted selectively to create complex molecules with specific functionalities.

Phenolic Group Reactions: The hydroxyl group on the phenol ring can undergo reactions such as etherification, esterification, or electrophilic aromatic substitution to attach various functional groups.

Epoxide Group Reactions: The epoxide ring is susceptible to nucleophilic attack, allowing for ring-opening reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone of organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net

This versatility allows this compound to serve as a building block for synthesizing compounds used in pharmaceuticals, agrochemicals, and electronic materials. Phenol derivatives are intermediates in the production of herbicides, plasticizers, and polycarbonates. mdpi.comresearchgate.net The ability to build upon its core structure in a controlled manner is key to its value as a chemical intermediate.

| Reactive Site | Type of Reaction | Potential Products |

| Phenolic Hydroxyl | Etherification, Esterification | Aryl ethers, Phenyl esters |

| Aromatic Ring | Electrophilic Substitution | Substituted phenols |

| Epoxide Ring | Nucleophilic Ring-Opening | Amino alcohols, Glycol ethers |

Applications as Curing Agents or Accelerators for Epoxy Resins

In the field of epoxy resin chemistry, this compound can play a dual role. It can function both as a curing agent (hardener) and as an accelerator for the curing process.

Curing Agent: Phenolic compounds are widely used as curing agents for epoxy resins. elchemy.comresearchgate.net The acidic proton of the phenolic hydroxyl group reacts with the epoxide ring, leading to the formation of an ether linkage and a secondary hydroxyl group. This process, when applied to multifunctional epoxy and phenolic molecules, builds up a cross-linked, three-dimensional polymer network that is rigid and durable. Because this compound contains both functionalities, it can co-react with other epoxy resins or potentially undergo self-polymerization under catalytic conditions.

Curing Accelerator: The phenolic hydroxyl group can also act as a catalyst to accelerate the curing reaction between other epoxy resins and amine-based hardeners. The phenol donates a proton to the epoxide oxygen, making the ring more susceptible to nucleophilic attack by the amine. This acceleration reduces the time and/or temperature required for the curing process, which is a significant advantage in many industrial applications like coatings and adhesives. chempoint.com

| Role | Mechanism |

| Curing Agent (Hardener) | The phenolic -OH group reacts directly with epoxide rings to form ether linkages and create a cross-linked network. |

| Curing Accelerator | The phenolic -OH group protonates the epoxide ring, activating it for faster reaction with an amine curing agent. |

Development of UV-Absorbing Materials

Phenolic compounds are a foundational class of chromophores used in the development of ultraviolet (UV) absorbers. These molecules are critical additives for plastics, coatings, and cosmetics to protect against degradation caused by UV radiation. The mechanism of UV absorption in many phenolic compounds involves the ability of the aromatic ring and hydroxyl group to dissipate absorbed UV energy harmlessly as heat through processes like excited-state intramolecular proton transfer (tautomerization).

This compound can serve as a key building block for creating more complex or polymeric UV absorbers. The phenolic portion of the molecule provides the necessary UV-absorbing functionality. The epoxide ring serves as a reactive handle that can be used to chemically graft the molecule onto a polymer backbone. This covalent bonding prevents the UV absorber from leaching out of the material over time, ensuring long-term protection and stability.

Future Research Directions and Emerging Avenues

Sustainable and Green Synthetic Methodologies

The synthesis of 2-(3-Methyloxiran-2-yl)phenol and its analogs is an area ripe for the application of green chemistry principles. Traditional epoxidation methods often rely on stoichiometric oxidants that generate significant waste. Future research will likely focus on cleaner, more sustainable synthetic routes.

One promising avenue is the use of biocatalysis . The enzymatic epoxidation of the precursor, 2-propenylphenol, using monooxygenases or peroxygenases could offer a highly selective and environmentally benign pathway to the target molecule. researchgate.netgoogle.com These enzymatic methods operate under mild conditions and can lead to the formation of specific enantiomers, which is crucial for pharmacological applications. mdpi.com The use of whole-cell biocatalysts in aqueous media further enhances the green credentials of such processes.

Another key area is the development of catalytic oxidation systems that utilize environmentally friendly oxidants like hydrogen peroxide or even molecular oxygen. mdpi.commdpi.com Heterogeneous catalysts, particularly those based on transition metals supported on materials like silica or zeolites, could provide high efficiency and recyclability, minimizing waste and catalyst leaching. researchgate.net The goal would be to develop a robust and selective catalytic system for the epoxidation of the olefinic precursor of this compound.

The table below summarizes potential green synthetic approaches:

| Synthetic Approach | Oxidant | Catalyst Type | Key Advantages |

| Biocatalytic Epoxidation | Molecular Oxygen | Monooxygenase | High selectivity, mild conditions, biodegradable |

| Chemo-enzymatic Synthesis | Hydrogen Peroxide | Peroxygenase | High selectivity, use of a green oxidant |

| Heterogeneous Catalysis | Hydrogen Peroxide | Supported Metal Oxides | Catalyst recyclability, high efficiency |

Design and Synthesis of Functionally Enhanced Derivatives

The functionalization of this compound opens up a vast chemical space for the creation of new molecules with enhanced properties. The phenolic hydroxyl group and the oxirane ring are both reactive sites that can be selectively modified. researchgate.netrsc.org

Future research could focus on the synthesis of derivatives with tailored biological activities. For instance, the phenolic hydroxyl could be esterified or etherified to produce prodrugs or to modify the compound's pharmacokinetic properties. nih.gov The oxirane ring can undergo nucleophilic ring-opening reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups and create a library of derivatives. jsynthchem.comlibretexts.org

The functionalization of natural phenols has been shown to improve their biological activity, and similar strategies could be applied to this compound. nih.gov For example, introducing nitrogen-containing heterocycles could lead to compounds with potential applications in medicinal chemistry. The table below outlines potential functionalization strategies and their expected outcomes.

| Functionalization Site | Reaction Type | Potential Outcome |

| Phenolic -OH | Esterification/Etherification | Modified solubility and bioavailability |

| Oxirane Ring | Nucleophilic Ring-Opening | Introduction of diverse functional groups |

| Aromatic Ring | C-H Functionalization | Enhanced biological activity |

Exploration of Novel Catalytic Systems for Specific Transformations

The development of novel catalytic systems will be crucial for the selective transformation of this compound. For the synthesis, catalysts that can achieve high stereoselectivity in the epoxidation of the precursor are highly desirable. Chiral catalysts, including organocatalysts and metal complexes with chiral ligands, could be employed to produce enantiomerically pure this compound. nih.gov

For the transformation of the oxirane ring, regioselective and stereoselective ring-opening reactions are of great interest. researchgate.net The use of Lewis acids or multifunctional catalysts can control the regioselectivity of the nucleophilic attack on the epoxide. acs.org For example, gallium heterobimetallic multifunctional complexes have been shown to promote the enantioselective ring-opening of meso-epoxides with phenolic nucleophiles. acs.org The development of catalysts that can mediate cascade reactions, where the ring-opening is followed by a subsequent cyclization or functionalization, would be a particularly exciting avenue of research.

The following table summarizes potential catalytic systems for specific transformations:

| Transformation | Catalyst Type | Desired Outcome |

| Asymmetric Epoxidation | Chiral Metal Complexes | Enantiomerically pure epoxide |

| Regioselective Ring-Opening | Lewis Acids | Controlled formation of 1,2-di-substituted products |

| Cascade Reactions | Multifunctional Catalysts | Efficient synthesis of complex molecules |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers powerful tools to guide the experimental exploration of this compound. Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the regioselectivity of ring-opening reactions, and understand the electronic properties of the molecule and its derivatives. mdpi.comcjps.orgnih.gov Such studies can help in the rational design of catalysts and in predicting the reactivity of different functional groups. rsc.orgresearchgate.net

Molecular dynamics (MD) simulations can be employed to study the interactions of this compound-based polymers or materials. digitellinc.com For instance, MD simulations could predict the mechanical and thermal properties of epoxy resins derived from this monomer.

Furthermore, molecular docking studies can be used to predict the binding affinity of this compound and its derivatives to biological targets, such as enzymes or receptors. nih.govmdpi.comnih.govresearchgate.net This can aid in the early stages of drug discovery by identifying potential therapeutic applications and guiding the design of more potent analogs. researchgate.net

The table below highlights the application of computational modeling in this research area:

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding reactivity and selectivity |

| Molecular Dynamics (MD) | Material property prediction | Design of novel polymers and materials |

| Molecular Docking | Virtual screening | Identification of potential biological targets |

Deepening Understanding of Biological Interactions at the Molecular Level

The phenolic and epoxide moieties in this compound suggest a range of potential biological activities. Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govgsconlinepress.com The epoxide group, being a reactive electrophile, can interact with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids. nih.gov

Future research should focus on systematically evaluating the biological activities of this compound and its derivatives. This would involve in vitro assays to screen for activities such as cytotoxicity against cancer cell lines, inhibition of key enzymes involved in disease pathways, and antimicrobial efficacy.

Understanding the mechanism of action at the molecular level will be crucial. This could involve identifying the specific cellular targets of the compounds and characterizing the nature of their interactions. Techniques such as proteomics and genomics could be used to identify proteins and pathways that are modulated by these compounds. The potential for some glycidyl (B131873) ethers to exhibit toxicity, such as testicular atrophy in animal studies, necessitates a thorough toxicological evaluation of any new derivatives. cdc.gov

The following table outlines key areas for biological investigation:

| Biological Activity | Experimental Approach | Potential Application |

| Anticancer | Cell viability assays, apoptosis studies | Development of new chemotherapeutic agents |

| Antimicrobial | Minimum inhibitory concentration (MIC) assays | Discovery of new antibiotics or antifungals |

| Anti-inflammatory | Enzyme inhibition assays (e.g., COX) | Treatment of inflammatory diseases |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Methyloxiran-2-yl)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of epoxide-containing phenols like this compound typically involves epoxidation of allyl-substituted precursors or nucleophilic ring-opening strategies. For example, prop-2-ynylsulfonium salts can undergo [5+1]-annulation with phenolic derivatives under basic conditions to form fused heterocycles, a method adaptable for analogous epoxides . Optimization includes:

- Catalyst screening : Use Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity.

- Temperature control : Reactions at 0–25°C minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization improves purity.

- Yield monitoring : Track intermediates via TLC and NMR to identify bottlenecks.

Q. How can X-ray crystallography be employed to determine the molecular structure and stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. Key steps include:

- Crystal growth : Use slow evaporation of a dichloromethane/hexane solution.

- Data collection : Employ a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with multi-scan absorption correction (SADABS) .

- Refinement : Use SHELXL-97 for full-matrix least-squares refinement. Typical parameters:

R1 = 0.052, wR2 = 0.115

CCDC deposition number: [Insert after submission]

Q. What analytical techniques (e.g., NMR, FTIR, UV-Vis) are critical for characterizing the physical and electronic properties of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., phenolic -OH at δ ~5.5 ppm; epoxide protons at δ 3.1–3.5 ppm).

- FTIR : Identify key functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C-O-C epoxide at 1250 cm⁻¹) .

- UV-Vis : Analyze π→π* transitions (e.g., λmax ~270 nm for phenolic rings) and compare with TD-DFT calculations .

Advanced Research Questions

Q. How can density functional theory (DFT) and correlation-energy models be applied to predict the electronic structure and reactivity of this compound?

- Methodological Answer :

- Functional selection : Use B3LYP/6-311+G(d,p) for geometry optimization and electronic properties .

- Correction models : Apply the Colle-Salvetti correlation-energy formula to refine electron density distributions .

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic (epoxide oxygen) and electrophilic (phenolic ring) sites.

Q. What intermolecular interactions (e.g., hydrogen bonding, π-stacking) govern the crystalline packing of this compound, and how can graph-set analysis elucidate these patterns?

- Methodological Answer :

- Hydrogen-bond analysis : Use Mercury or OLEX2 to identify O-H⋯O/N interactions (e.g., phenolic -OH donating to epoxide oxygen) .

- Graph-set notation : Apply Etter’s formalism (e.g., for dimeric H-bonding motifs) .

- Supramolecular layers : Map interactions parallel to the ab-plane using Hirshfeld surface analysis .

Q. What experimental and computational strategies resolve contradictions in spectroscopic data (e.g., conflicting NMR peak assignments or UV-Vis absorption bands)?

- Methodological Answer :

- Dynamic NMR : Probe temperature-dependent splitting of epoxide protons to assess ring strain .

- DFT-NMR comparison : Optimize conformers at the M06-2X/cc-pVTZ level and compute chemical shifts with GIAO .

- UV-Vis deconvolution : Use Multiwfn to separate overlapping electronic transitions .

Q. What safety protocols and waste management practices are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE requirements : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Waste segregation : Collect epoxy-containing waste in labeled halogen-resistant containers for incineration .

- Spill management : Neutralize with vermiculite and dispose via licensed hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.